molecular formula C11H14N2 B3215800 6-tert-butyl-1H-indazole CAS No. 1167056-22-5

6-tert-butyl-1H-indazole

Cat. No.: B3215800
CAS No.: 1167056-22-5
M. Wt: 174.24 g/mol
InChI Key: USDLOQNSGBTYCH-UHFFFAOYSA-N
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Description

6-tert-butyl-1H-indazole: is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are found in various natural products and pharmaceuticals. The presence of the tert-butyl group at the 6th position enhances its chemical stability and modifies its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-tert-butyl-1H-indazole typically involves the cyclization of appropriate precursors. One common method is the transition metal-catalyzed cyclization of ortho-substituted hydrazines with nitriles. For example, a Cu(OAc)2-catalyzed reaction can be employed to form the N-N bond in DMSO under an oxygen atmosphere .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the synthetic routes for large-scale production, ensuring high yields and purity while minimizing byproducts.

Chemical Reactions Analysis

Types of Reactions: 6-tert-butyl-1H-indazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the nitrogen atoms or the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro or carbonyl derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

6-tert-butyl-1H-indazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-tert-butyl-1H-indazole involves its interaction with specific molecular targets. Indazole derivatives are known to inhibit enzymes like phosphoinositide 3-kinase (PI3K) and protein kinases, which play crucial roles in cell signaling pathways . By modulating these pathways, the compound can exert its biological effects, such as inhibiting cell proliferation or inducing apoptosis in cancer cells.

Comparison with Similar Compounds

    1H-indazole: Lacks the tert-butyl group, making it less stable and potentially less biologically active.

    2H-indazole: Differs in the position of the nitrogen atoms, leading to different chemical properties and reactivity.

    6-methyl-1H-indazole: Similar structure but with a methyl group instead of a tert-butyl group, affecting its steric and electronic properties.

Uniqueness: 6-tert-butyl-1H-indazole is unique due to the presence of the bulky tert-butyl group, which enhances its stability and modifies its biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

6-tert-butyl-1H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c1-11(2,3)9-5-4-8-7-12-13-10(8)6-9/h4-7H,1-3H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USDLOQNSGBTYCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)C=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901299677
Record name 6-(1,1-Dimethylethyl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901299677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1167056-22-5
Record name 6-(1,1-Dimethylethyl)-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1167056-22-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(1,1-Dimethylethyl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901299677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 5-tert-butyl-2-methylaniline (2.48 g, 15.2 mmol) in CHCl3 (40 ml) at 0° C. was slowly added acetic anhydride (3.3 ml, 34.9 mmol). The reaction mixture was warmed to room temperature and stirred for 1 h. Potassium acetate (446 mg, 4.55 mmol) was added followed by slow addition of isoamyl nitrite (4.4 ml, 32.6 mmol). The reaction mixture was heated at reflux overnight. The reaction mixture was cooled to room temperature and concentrated. The residue was dissolved in EtOAc and washed with water, sat'd NaHCO3 and brine then dried over MgSO4 and concentrated. The residue was dissolved in THF/MeOH (1:1, 40 mL) and 10% NaOH (4.5 mL) was added. The reaction mixture was stirred at room temperature for 10 min then neutralized with 1.0 M HCl, diluted with water and extracted with EtOAc (2×). The combined organics were washed with brine then dried over MgSO4 and concentrated. The residue was purified by silica gel chromatography with 20% to 50% EtOAc/heptane to afford 1.02 g (39%) of 6-tert-butyl-1H-indazole as an off-white solid. 1H NMR (CDCl3, 300 MHz): δ (ppm) 8.03 (s, 1H), 7.70 (d, J=8.7 Hz, 1H), 7.48 (s, 1H), 7.29 (dd, J=8.7, 1.5 Hz, 1H), 1.40 (s, 9H).
Quantity
2.48 g
Type
reactant
Reaction Step One
Quantity
3.3 mL
Type
reactant
Reaction Step Two
Name
Potassium acetate
Quantity
446 mg
Type
reactant
Reaction Step Three
Quantity
4.4 mL
Type
reactant
Reaction Step Four
Name
Quantity
40 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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